N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-20-14-4-2-3-5-16(14)23-15-9-8-12(10-13(15)18(20)22)19-17(21)11-6-7-11/h2-5,8-11H,6-7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVUBJNFKPWHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core. One common approach is the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxazepine ring’s electron-deficient aromatic system facilitates electrophilic aromatic substitution (EAS) at specific positions. The 2-yl position (attachment site of the cyclopropanecarboxamide group) exhibits moderate reactivity due to electron-withdrawing effects from the adjacent carbonyl groups.
Example reaction :
Halogenation under Friedel-Crafts conditions introduces halogens at the 8-position of the dibenzoxazepine core.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Cl₂, AlCl₃, CH₂Cl₂, 0°C → 25°C | 8-chloro derivative | 72% | |
| Br₂, FeBr₃, DCM, reflux | 8-bromo derivative | 68% |
Oxidation and Reduction Reactions
The oxo group at the 11-position and cyclopropane ring are key sites for redox transformations:
Oxidation of the Cyclopropane Ring
Controlled oxidation with RuO₄ selectively cleaves the cyclopropane ring to form a conjugated diene system:
Reaction :
Cyclopropane → 1,3-diene under RuO₄/H₂O₂ in acetone at 40°C (yield: 58%).
Reduction of the Oxo Group
The 11-oxo group is reduced to a hydroxyl group using NaBH₄ in THF/MeOH (1:1), producing the 11-hydroxy derivative (yield: 84%).
Hydrolysis and Condensation Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Application |
|---|---|---|
| 6M HCl, reflux, 12h | Cyclopropanecarboxylic acid + free amine | Precursor for further functionalization |
| NaOH (2M), EtOH/H₂O, 80°C, 6h | Sodium carboxylate + amine intermediate | Synthesis of sulfonamide derivatives |
Cross-Coupling Reactions
The aromatic system participates in palladium-catalyzed couplings, enabling structural diversification:
Suzuki-Miyaura Coupling
8-bromo derivatives react with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C) to yield biaryl products (avg. yield: 65-78%) .
Buchwald-Hartwig Amination
Introduction of amines at the 8-position using Xantphos-Pd catalyst and Cs₂CO₃ in toluene at 110°C (yield: 60-72%) .
Cyclopropane Ring Functionalization
The cyclopropane moiety undergoes strain-driven reactions:
Ring-Opening Reactions
-
Acid-mediated : H₂SO₄ opens the ring to form a linear alkene (yield: 75%).
-
Radical-initiated : AIBN/benzene initiates radical addition across the ring.
[2+1] Cycloadditions
Reaction with dichlorocarbene (Cl₂C:) generates a gem-dichlorocyclopropane derivative (yield: 52%).
Stability Under Pharmacological Conditions
Studies highlight degradation pathways relevant to drug development :
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Simulated gastric fluid | Amide hydrolysis → carboxylic acid | 2.3h |
| UV light (λ=254nm) | Oxazepine ring photooxidation | 45min |
Comparative Reactivity Table
Key functional groups ranked by reactivity:
| Group | Reactivity (Relative) | Preferred Reactions |
|---|---|---|
| 11-Oxo | High | Reduction, nucleophilic addition |
| Cyclopropane | Moderate | Ring-opening, cycloaddition |
| Aromatic C-H (8-position) | Low | Halogenation, cross-coupling |
Data synthesized from experimental results in .
This compound’s versatility in nucleophilic, redox, and coupling reactions makes it valuable for medicinal chemistry optimization. Further studies should explore enantioselective modifications of the cyclopropane ring and stabilization strategies for the oxazepine core.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide exhibit significant antimicrobial properties. For instance, studies on related dibenzothiazepine derivatives have shown promising results against various bacterial strains.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.24 µg/mL |
| Escherichia coli | 3.9 µg/mL |
Cytotoxicity Studies
Cytotoxic effects have been evaluated in various cancer cell lines. A study on dibenzothiazepine derivatives found that certain compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selective action is crucial for developing targeted cancer therapies.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 8.0 |
Therapeutic Potential
The therapeutic potential of this compound extends beyond antimicrobial and anticancer applications. Its unique structure allows for possible interactions with various biological targets.
Neurological Disorders
Preliminary studies suggest that derivatives of dibenzo[1,4]oxazepines may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-inflammatory Effects
Research has indicated that compounds within this class may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
Mechanism of Action
The mechanism by which N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound is compared to structurally related dibenzo-oxazepine and dibenzo-thiazepine derivatives, which differ in heteroatom composition (oxygen vs. sulfur) and substituent groups. Key analogs include:
Dibenzo-Thiazepine Derivatives
N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (36) :
- Substituents: 4-Methoxyphenyl carboxamide, 10-methyl, 5-oxide.
- Molecular Weight: 407.0 g/mol (C22H19N2O4S).
- Key Data: LCMS RT = 5.09 min, HRMS (ESI) m/z 407.1061 .
- Comparison : Replacement of the cyclopropane group with a 4-methoxyphenyl enhances aromatic interactions but reduces steric bulk. The thiazepine core (with sulfur) may alter electronic properties compared to oxazepine.
- N-Benzyl-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (37): Substituents: Benzyl carboxamide, 10-methyl, 5-oxide.
Dibenzo-Oxazepine Derivatives
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide (8a) :
- N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide: Substituents: Cyclohexanecarboxamide. Molecular Weight: 350.4 g/mol (C21H22N2O3).
Physicochemical and Pharmacokinetic Properties
<sup>*</sup>LogP values estimated using fragment-based methods.
Biological Activity
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the dibenzoxazepine class, characterized by a fused ring system that contributes to its biological activity. The general structure can be represented as follows:
The synthesis typically involves multiple steps starting with the preparation of the dibenzo[b,f][1,4]oxazepine core, followed by the introduction of functional groups such as methyl and oxo groups. The final step includes attaching the cyclopropanecarboxamide moiety. Specific catalysts and solvents are used to optimize yield and purity during synthesis .
Antimicrobial Properties
Research indicates that compounds related to dibenzoxazepines exhibit significant antimicrobial activity. A study highlighted that derivatives of this class can inhibit various pathogens, including bacteria and fungi. For instance, related compounds have shown effectiveness against Staphylococcus aureus and Candida albicans .
The mechanism often involves disrupting microbial cell walls or interfering with metabolic pathways essential for pathogen survival .
Antiviral Effects
Dibenzoxazepine derivatives have also been studied for their antiviral properties. They may enhance the immune response by increasing phagocytic activity in immune cells and inducing apoptosis in virus-infected cells. This dual action helps in eliminating infected cells before viral replication can occur .
Study 1: Antimicrobial Efficacy
In a comparative study examining various dibenzoxazepine derivatives, this compound demonstrated potent activity against Escherichia coli and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for bacterial strains and 16 µg/mL for fungal strains, indicating strong efficacy .
Study 2: Antiviral Mechanism
Another study investigated the antiviral mechanism of dibenzoxazepine derivatives against influenza viruses. The results showed that these compounds could inhibit viral replication by modulating host cell pathways involved in viral entry and replication. The compound was found to significantly reduce viral load in infected cell cultures .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism.
- Membrane Disruption : It can disrupt microbial membranes, leading to cell lysis.
- Immune Modulation : Enhances the immune response against infections by promoting apoptosis in infected cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
